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molecular formula C12H16N2O4 B2705675 N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide CAS No. 122733-31-7

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2705675
M. Wt: 252.27
InChI Key: RFZSIMYPOXRICG-UHFFFAOYSA-N
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Patent
US04824843

Procedure details

Thionyl chloride, 37 ml, is added dropwise with stirring to 39.7 g (0.1575 mol) of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide. The mixture is allowed to stand overnight, poured into diethylether, filtered and the solvent evaporated to give 33.4 g of 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3-nitrophenyl)oxazole as a pale yellow oil which crystallizes on cooling; mp 60°-61° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.O[CH2:6][C:7]([NH:10][C:11](=[O:22])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[C:13]=1[CH3:21])([CH3:9])[CH3:8]>C(OCC)C>[CH3:9][C:7]1([CH3:8])[CH2:6][O:22][C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[C:13]=2[CH3:21])=[N:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
39.7 g
Type
reactant
Smiles
OCC(C)(C)NC(C1=C(C(=CC=C1)[N+](=O)[O-])C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(N=C(OC1)C1=C(C(=CC=C1)[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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